5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Descripción
Propiedades
IUPAC Name |
tert-butyl 5-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGZUPWFCDVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640131 | |
| Record name | tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-82-1 | |
| Record name | tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Construction of the Pyrrolo[2,3-b]pyridine Core
The bicyclic pyrrolo[2,3-b]pyridine framework can be synthesized by:
- Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters , which facilitates ring closure to form the fused pyrrole ring.
- Alternatively, transition-metal catalyzed cross-coupling reactions (e.g., palladium-catalyzed) may be employed to construct the fused ring system from prefunctionalized pyridine and pyrrole fragments.
Formation of the tert-Butyl Ester
- The carboxylic acid functionality at position 1 is protected as a tert-butyl ester to enhance stability and facilitate further synthetic manipulations.
- This is commonly achieved by esterification of the free acid with isobutylene in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), or by treatment of the acid chloride intermediate with tert-butanol .
- The tert-butyl ester serves as a protecting group that can be selectively removed under acidic conditions if needed.
Representative Synthetic Route (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + α-haloketone, base, heat | Formation of pyrrolo[2,3-b]pyridine core |
| 2 | Halogenation | N-chlorosuccinimide (NCS), solvent, mild temp | Introduction of 5-chloro substituent |
| 3 | Esterification (Protection) | Isobutylene, acid catalyst | Formation of tert-butyl ester at position 1 |
Research Findings and Notes
- The tert-butyl ester group is favored for its stability during multi-step synthesis and ease of removal under acidic conditions.
- The chloro substituent at the 5-position influences the electronic properties of the bicyclic system, potentially affecting biological activity and reactivity.
- The synthetic methods require careful optimization of reaction conditions to avoid side reactions such as over-halogenation or decomposition of sensitive intermediates.
- The compound is typically isolated as a solid and stored under ambient conditions, with stability enhanced by the tert-butyl ester protection.
Data Table: Key Chemical Information
| Property | Description |
|---|---|
| Molecular Formula | C12H13ClN2O2 |
| Molecular Weight | Approx. 252.7 g/mol |
| Structural Features | Pyrrolo[2,3-b]pyridine core, 5-chloro substituent, tert-butyl ester at N-1 |
| Physical State | Solid at room temperature |
| Storage Conditions | Ambient temperature, dry, protected from moisture |
Análisis De Reacciones Químicas
Ester Hydrolysis and Functionalization
The tert-butyl ester group serves as a protecting moiety that can be cleaved under acidic or basic conditions:
Stability Note : The ester remains intact under mild cross-coupling conditions (e.g., Suzuki reactions) , allowing sequential functionalization strategies.
Cross-Coupling Reactions
Palladium-mediated couplings exploit the chlorine substituent for diversification:
Buchwald-Hartwig Amination
-
Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C
-
Scope : Primary/secondary amines install diverse amino groups (e.g., morpholino, piperazinyl) .
Direct Arylation
-
Catalytic System : Pd(OAc)2, PivOH, K2CO3, DMAc
-
Outcome : Forms biaryl structures without requiring prefunctionalized partners .
Comparative Reactivity of Halogenated Analogs
Data from structurally related compounds highlight substitution trends:
| Compound | Halogen Position | Relative Reactivity (Cl = 1.0) |
|---|---|---|
| 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylate | 5-F | 0.3 |
| 5-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylate | 5-Br | 1.8 |
| 3-Chloro-pyrrolo[2,3-c]pyridine-1-carboxylate | 3-Cl | 0.7 |
Key Trends :
-
Bromine exhibits higher reactivity than chlorine in cross-couplings due to better leaving-group ability .
-
Fluorine’s strong C-F bond renders it inert under standard substitution conditions .
Stability and Handling Considerations
Aplicaciones Científicas De Investigación
This compound has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Table 1: Key Halogenated Derivatives
Key Observations :
Positional Isomers and Functional Group Variations
Table 2: Positional and Functional Group Isomers
Key Observations :
- Positional Isomerism : Shifting substituents (e.g., 5-Cl vs. 6-Cl) alters molecular geometry, impacting interactions with biological targets like enzymes or receptors .
- Functional Group Variations : Free carboxylic acids (e.g., CAS 800401-68-7) exhibit higher solubility in polar solvents but lack the stability of tert-butyl esters during synthesis .
Structural Modifications: Dihydro and Methylated Derivatives
Example :
- Methyl group at the 3-position introduces steric hindrance, influencing regioselectivity in further derivatization .
Actividad Biológica
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS Number: 928653-82-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a pyrrolopyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antiparasitic Activity : Research indicates that derivatives of pyrrolopyridines exhibit significant antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Modifications to the pyrrolopyridine scaffold can enhance efficacy and metabolic stability while balancing lipophilicity and aqueous solubility .
- Inhibition of Kinases : Compounds similar to 5-Chloro-pyrrolo[2,3-b]pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some derivatives demonstrate IC50 values in the low micromolar range against CDK2 and CDK9, highlighting their potential as anticancer agents .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this aspect remains limited.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Reference |
|---|---|---|
| Antiparasitic | Plasmodium falciparum | |
| Kinase Inhibition | CDK2, CDK9 | |
| Antimicrobial | Various bacterial strains | Limited data available |
Detailed Findings
-
Antiparasitic Studies :
- A study evaluated the efficacy of several pyrrolopyridine derivatives against P. falciparum. The results indicated that structural modifications could significantly enhance potency while maintaining acceptable toxicity profiles in vitro .
- The most potent derivatives achieved EC50 values as low as 0.023 μM, indicating strong potential for therapeutic applications in malaria treatment.
-
Kinase Inhibition :
- Various studies have demonstrated that compounds with similar structures to 5-Chloro-pyrrolo[2,3-b]pyridine can selectively inhibit CDK2 and CDK9 with IC50 values ranging from 0.36 µM to 1.8 µM . These findings suggest a promising avenue for developing cancer therapies targeting cell cycle dysregulation.
-
Antimicrobial Activity :
- While specific studies on the antimicrobial properties of this compound are scarce, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Further research is necessary to elucidate the exact spectrum of activity for this compound.
Q & A
Q. What are the key steps for synthesizing 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, and how is purity ensured?
The synthesis typically involves sequential halogenation and protection reactions. A tert-butyl ester group is introduced via a carboxylation reaction using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). The 5-chloro substituent is introduced through electrophilic substitution or palladium-catalyzed cross-coupling. Purity (>95%) is confirmed using HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) and NMR spectroscopy (e.g., δ 1.5 ppm for tert-butyl protons in H NMR) .
Q. How is structural characterization performed for this compound?
High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M+H]: calc. 297.08, obs. 297.09). C NMR is critical for verifying the tert-butyl carbonyl (δ ~155 ppm) and pyrrolopyridine backbone (aromatic carbons at δ 110–150 ppm). X-ray crystallography may resolve ambiguities in regiochemistry for analogs .
Q. What purification strategies are effective for intermediates in its synthesis?
Column chromatography (silica gel, hexane/ethyl acetate gradient) separates halogenated intermediates. For polar byproducts, reverse-phase flash chromatography (C18, methanol/water) is preferred. Recrystallization in ethanol/water mixtures improves purity of the final product .
Advanced Research Questions
Q. How can contradictory NMR data from analogs be resolved?
Discrepancies in aromatic proton shifts (e.g., 5-Cl vs. 5-Br analogs) arise from electron-withdrawing effects. Use H-C HSQC to assign overlapping signals. For diastereomeric impurities (e.g., tert-butyl configuration), employ NOESY to confirm spatial proximity of protons .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., DMF or THF) are modeled using the polarizable continuum model (PCM). This predicts regioselectivity in Suzuki-Miyaura couplings .
Q. How does the 5-chloro substituent influence pharmacological activity in kinase inhibitors?
The chloro group enhances binding to hinge regions of kinases (e.g., JAK2) via halogen bonding. SAR studies show replacing Cl with Br or CF alters IC values by 2–10-fold. In vitro assays (e.g., ADP-Glo™ kinase assay) quantify inhibition potency .
Q. What strategies mitigate decomposition during long-term storage?
Degradation via hydrolysis of the tert-butyl ester is minimized by storing under inert gas (argon) at –20°C. Accelerated stability studies (40°C/75% RH) monitor decomposition by LC-MS. Lyophilization with cryoprotectants (trehalose) enhances shelf life .
Data Contradiction Analysis
Q. Conflicting reports on tert-butyl ester stability under acidic conditions: How to validate?
Contradictions arise from varying acid strengths (e.g., TFA vs. HCl). Perform controlled deprotection experiments (1:1 TFA/DCM, 0–2 hrs) monitored by TLC. HRMS identifies intermediates (e.g., [M–Boc+H]). Kinetic studies (NMR time-course) quantify hydrolysis rates .
Q. Discrepancies in cytotoxicity data across cell lines: Mechanistic insights?
Viability assays (MTT or CellTiter-Glo®) in HEK293 vs. HepG2 cells may reflect differences in efflux pumps (e.g., P-gp). Use inhibitors (verapamil) to assess transporter involvement. Transcriptomics (RNA-seq) identifies overexpression of detoxification pathways .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Expected Outcome |
|---|---|---|
| HRMS | ESI+, m/z 297.09 | [M+H] (Δ < 2 ppm) |
| H NMR | 400 MHz, CDCl | δ 1.5 (s, 9H, tert-butyl) |
| HPLC | C18, 254 nm | Retention time: 8.2 min |
Table 2: Stability Under Accelerated Conditions
| Condition | Time (weeks) | Purity (%) | Major Degradant |
|---|---|---|---|
| 40°C/75% RH | 4 | 92 | Hydrolyzed ester |
| –20°C/Argon | 12 | 99 | None detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
